molecular formula C7H10N2O2S3 B1227233 3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester

3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester

Cat. No. B1227233
M. Wt: 250.4 g/mol
InChI Key: DFJAVYMZVVHEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester is an aryl sulfide.

Scientific Research Applications

Cyclization Reactions

The compound under discussion shares structural similarities with thiadiazole derivatives, which have been explored for their potential in cyclization reactions. For instance, the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases resulted in the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through an intramolecular cyclization, demonstrating the reactivity of such structures in forming complex heterocyclic systems (Yu. O. Remizov, L. M. Pevzner, M. Petrov, 2019).

Catalysis

Compounds with similar functional groups have been utilized in catalytic applications, such as the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which was employed as a catalyst for formylation and acetylation of alcohols under mild conditions, showcasing the versatility of sulfur-containing esters in catalysis (K. Niknam, D. Saberi, 2009).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds leveraging thiadiazole moieties, akin to the core structure of the compound , has been documented. For example, the addition of thiadiazole derivatives to acrylonitrile, acrylamide, and ethyl acrylate led to the formation of various esters and amides, highlighting the role of thiadiazole derivatives in the synthesis of pharmacologically relevant structures (S. Vardanyan, A. Avagyan, A. A. Aghekyan, A. Sargsyan, H. Panosyan, 2021).

Pharmacological Scaffold Development

The design and synthesis of 2,5-disubstituted 1,3,4-thiadiazoles as multi-targeted pharmacological scaffolds have been explored, demonstrating the potential of thiadiazole derivatives in the development of new therapeutic agents. Such studies underline the importance of thiadiazole and sulfanyl groups in medicinal chemistry (I. Sych, L. Perekhoda, T. Tsapko, 2016).

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been investigated, with some compounds showing significant activity against various microorganisms, indicating the potential biomedical applications of such structures (N. Demirbas, S. Karaoglu, A. Demirbaş, K. Sancak, 2004).

properties

Molecular Formula

C7H10N2O2S3

Molecular Weight

250.4 g/mol

IUPAC Name

ethyl 3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoate

InChI

InChI=1S/C7H10N2O2S3/c1-2-11-5(10)3-4-13-7-9-8-6(12)14-7/h2-4H2,1H3,(H,8,12)

InChI Key

DFJAVYMZVVHEDE-UHFFFAOYSA-N

SMILES

CCOC(=O)CCSC1=NNC(=S)S1

Canonical SMILES

CCOC(=O)CCSC1=NNC(=S)S1

solubility

37.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester
Reactant of Route 2
3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester
Reactant of Route 3
3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester
Reactant of Route 5
3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester
Reactant of Route 6
3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester

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